molecular formula C18H15FN2O3S2 B2570544 3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 898423-23-9

3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No. B2570544
CAS RN: 898423-23-9
M. Wt: 390.45
InChI Key: WSQVLQJLAZVAQB-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a chemical compound that belongs to the class of sulfonyl-containing compounds. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Applications

Studies have shown that certain N-substituted benzamides and sulfonamides exhibit significant electrophysiological activity, indicating potential as selective class III antiarrhythmic agents. These compounds, including those similar to the queried molecule, demonstrate potency in vitro and in vivo, suggesting their utility in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Research into sulfonyl-substituted nitrogen-containing heterocycles, akin to the queried compound, has identified several derivatives with pronounced antimicrobial and antifungal activities. These substances exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, underlining their potential in developing new antimicrobial agents (Sych et al., 2019).

Anticancer and Antitubercular Properties

Substituted benzothiazoles, including those containing sulfonyl groups, have been synthesized and evaluated for their biological activities. Such compounds have shown promising results in antimicrobial, anti-inflammatory, anticonvulsant, anthelmintic screenings, and particularly in anticancer and antitubercular activities. This highlights their potential as leads for the development of new therapeutic agents (Patel et al., 2009).

Role in Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamide derivatives have been studied for their strong inhibitory effects on carbonic anhydrase (CA), an enzyme crucial in various physiological processes. These findings indicate the potential of such compounds, similar to the queried molecule, in designing inhibitors that could serve as therapeutic agents for conditions where CA activity modulation is beneficial (Büyükkıdan et al., 2013).

Molecular Docking and Theoretical Studies

Theoretical investigations and molecular docking studies of sulfonamide derivatives have provided insights into their reactivity, mechanism of action, and potential as antimalarial and anticancer drugs. Such studies are crucial for understanding the molecular basis of their activity and for the rational design of more potent derivatives (Fahim & Ismael, 2021).

properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQVLQJLAZVAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

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